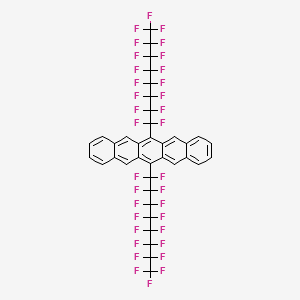
6,13-Bis(heptadecafluorooctyl)pentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Bis(heptadecafluorooctyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of heptadecafluorooctyl groups at the 6 and 13 positions enhances the compound’s solubility and stability, making it suitable for various advanced applications, particularly in organic thin-film transistors (OTFTs) and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,13-Bis(heptadecafluorooctyl)pentacene typically involves the functionalization of pentacene at the 6 and 13 positions. This can be achieved through a series of reactions, including halogenation, followed by nucleophilic substitution with heptadecafluorooctyl groups. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 6,13-Bis(heptadecafluorooctyl)pentacene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound back to its hydrocarbon form.
Substitution: The heptadecafluorooctyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentacenequinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties for specific applications .
Scientific Research Applications
6,13-Bis(heptadecafluorooctyl)pentacene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Medicine: Investigated for use in drug delivery systems and diagnostic tools.
Mechanism of Action
The mechanism by which 6,13-Bis(heptadecafluorooctyl)pentacene exerts its effects is primarily through its electronic properties. The heptadecafluorooctyl groups enhance the compound’s solubility and stability, allowing it to form well-ordered thin films. These films exhibit high charge carrier mobility, making them suitable for use in electronic devices. The molecular targets and pathways involved include interactions with the gate dielectric and semiconductor interfaces in OTFTs, leading to efficient charge transport .
Comparison with Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene): Known for its high solubility and stability, widely used in OTFTs.
6,13-Bis(arylalkynyl)pentacenes: These derivatives also exhibit enhanced solubility and stability, with applications in organic electronics.
Uniqueness: 6,13-Bis(heptadecafluorooctyl)pentacene stands out due to the presence of heptadecafluorooctyl groups, which provide superior solubility and stability compared to other derivatives. This makes it particularly suitable for applications requiring high-performance organic semiconductors .
Properties
CAS No. |
876517-48-5 |
|---|---|
Molecular Formula |
C38H12F34 |
Molecular Weight |
1114.4 g/mol |
IUPAC Name |
6,13-bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)pentacene |
InChI |
InChI=1S/C38H12F34/c39-23(40,25(43,44)27(47,48)29(51,52)31(55,56)33(59,60)35(63,64)37(67,68)69)21-17-9-13-5-1-2-6-14(13)10-18(17)22(20-12-16-8-4-3-7-15(16)11-19(20)21)24(41,42)26(45,46)28(49,50)30(53,54)32(57,58)34(61,62)36(65,66)38(70,71)72/h1-12H |
InChI Key |
YGVIQVBVNUVZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C4C=C5C=CC=CC5=CC4=C3C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















